An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 4-Bromo-2-fluoroaniline Hydrobromide
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 4-Bromo-2-fluoroaniline Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-fluoroaniline and its hydrobromide salt are pivotal intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] The strategic placement of bromo, fluoro, and amino functional groups on the aniline scaffold provides a versatile platform for synthetic diversification, making it a valuable building block in drug discovery.[2][3] This guide offers a comprehensive examination of the molecular structure of 4-Bromo-2-fluoroaniline hydrobromide, detailing its physicochemical properties, a robust synthetic protocol for its preparation, and the analytical methodologies essential for its structural elucidation and quality control. By integrating field-proven insights with established scientific principles, this document serves as an authoritative resource for professionals engaged in medicinal chemistry and process development.
Introduction and Strategic Importance
4-Bromo-2-fluoroaniline is a halogenated aromatic amine whose structure is foundational for creating more complex derivatives.[4] The presence of a fluorine atom can significantly enhance the metabolic stability and binding affinity of a drug candidate, while the bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.[5]
The compound is most commonly handled and stored as its hydrobromide salt, which enhances stability and simplifies purification.[1][6] The salt form, 4-Bromo-2-fluoroaniline hydrobromide, readily precipitates from non-polar solvents, offering a straightforward method for isolation in high purity.[1] Its utility is prominently demonstrated in the synthesis of precursors like 4-amino-3-fluorophenyl boronic acid, a key component in various advanced chemical syntheses.[7]
Molecular Structure and Physicochemical Properties
The molecular architecture of 4-Bromo-2-fluoroaniline consists of a benzene ring substituted with three key functional groups:
-
An amino group (-NH₂) at position 1, which is basic and the site of protonation.
-
A fluorine atom (-F) at position 2 (ortho to the amine), which acts as a weak deactivating group and influences the electronic properties of the ring.
-
A bromine atom (-Br) at position 4 (para to the amine), which is a deactivating group but an ortho-, para-director in electrophilic substitution, and a crucial reactive site for cross-coupling.
The hydrobromide salt is formed by the protonation of the lone pair of electrons on the nitrogen atom of the amino group by hydrobromic acid (HBr). This results in the formation of an anilinium cation and a bromide anion. This ionic interaction contributes to the compound's crystalline solid nature and higher melting point compared to the free base.
Table 1: Physicochemical Properties
| Property | 4-Bromo-2-fluoroaniline (Free Base) | 4-Bromo-2-fluoroaniline Hydrobromide |
|---|---|---|
| IUPAC Name | 4-bromo-2-fluoroaniline[8] | 4-bromo-2-fluoroaniline;hydrobromide[9] |
| CAS Number | 367-24-8[4][7][8] | 136790-70-0[9] |
| Molecular Formula | C₆H₅BrFN[4][8][10] | C₆H₆Br₂FN[9] |
| Molecular Weight | 190.01 g/mol [7][8][10] | 270.92 g/mol [9] |
| Appearance | White to off-white/pale cream solid[4][11] | Solid |
| Melting Point | 40-42 °C[12] | Not specified |
| Solubility | Sparingly soluble in water[4] | Not specified |
| SMILES | Nc1ccc(Br)cc1F[10] | C1=CC(=C(C=C1Br)F)N.Br[9] |
| InChIKey | GZRMNMGWNKSANY-UHFFFAOYSA-N[8][10] | NDOBTPIWWCVEDM-UHFFFAOYSA-N[9] |
Synthesis of 4-Bromo-2-fluoroaniline Hydrobromide
The most direct and efficient synthesis involves the regioselective bromination of 2-fluoroaniline. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is sterically more accessible and electronically favored, bromination occurs predominantly at this site. A well-established protocol utilizes a quaternary ammonium salt to form a trihalide complex, which serves as a mild and effective brominating agent, leading to the direct precipitation of the desired hydrobromide salt.[1][6]
Experimental Protocol: Catalytic Bromination of 2-Fluoroaniline
This protocol is adapted from methodologies described in U.S. Patent 5,053,542.[1]
Materials:
-
2-Fluoroaniline (1.0 mol)
-
Tetrabutylammonium bromide (1.0 mol)
-
Bromine (Br₂) (1.0 mol)
-
Dichloromethane (CH₂Cl₂, dry, aprotic solvent)
Procedure:
-
Preparation of Brominating Agent: In a suitable reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1.0 mole of tetrabutylammonium bromide in dry dichloromethane.
-
Causality: Tetrabutylammonium bromide is used to form tetrabutylammonium tribromide upon addition of bromine. This in-situ-formed reagent is less volatile and more selective than bromine alone, reducing the formation of over-brominated side products.
-
-
Formation of Tribromide: To the stirred solution, slowly add 1.0 mole of bromine (Br₂).
-
Temperature Control: Cool the resulting mixture to approximately 10 °C using an ice bath.
-
Causality: The bromination of an activated ring is highly exothermic. Cooling the reaction prevents temperature spikes that could lead to decreased selectivity and the formation of impurities.
-
-
Substrate Addition: Slowly add 1.0 mole of 2-fluoroaniline to the cooled mixture. The reaction is immediate.[6]
-
Precipitation: Upon addition of the 2-fluoroaniline, the 4-bromo-2-fluoroaniline hydrobromide salt will precipitate out of the dichloromethane solution.[1]
-
Causality: The hydrobromide salt is ionic and thus has low solubility in the non-polar aprotic solvent, leading to its precipitation and providing a simple method of separation from the reaction mixture.
-
-
Isolation: Collect the precipitated solid by filtration. Wash the filter cake with a small amount of cold, dry dichloromethane to remove any residual mother liquor.
-
Drying: Dry the collected solid under vacuum to yield the final 4-bromo-2-fluoroaniline hydrobromide product. A yield of approximately 97% can be expected.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-Bromo-2-fluoroaniline hydrobromide.
Spectroscopic and Analytical Characterization
Structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information to verify the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule. Data from a Chinese patent provides reference spectra for the free aniline base in CDCl₃.[13]
-
¹H NMR: The proton spectrum reveals the substitution pattern on the aromatic ring.
-
Expected Signals: Three distinct signals in the aromatic region (approx. 6.5-7.5 ppm). The protons will exhibit complex splitting patterns due to both H-H and H-F coupling. A broad singlet corresponding to the two amine (-NH₂) protons is also expected.[13] For the hydrobromide salt, the amine protons (-NH₃⁺) would be shifted downfield and may show coupling to nitrogen under certain conditions.
-
-
¹³C NMR: The carbon spectrum confirms the number of unique carbon atoms and their chemical environment.
-
Expected Signals: Six signals for the six aromatic carbons. The carbon atoms attached to the electronegative F, Br, and N atoms will be significantly shifted. The C-F bond will also induce characteristic splitting (large one-bond ¹JCF coupling and smaller multi-bond couplings).[13]
-
-
¹⁹F NMR: This technique is highly specific for the fluorine atom.
-
Expected Signal: A single resonance, as there is only one fluorine atom in the molecule. The chemical shift provides information about the electronic environment, and coupling to nearby protons will be observed in a high-resolution spectrum.[13]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-H Stretching: For the free aniline, two distinct bands are typically observed in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amine. For the hydrobromide salt, these are replaced by broad absorptions for the N-H⁺ stretches of the anilinium ion at lower frequencies (around 2800-3200 cm⁻¹).
-
Aromatic C=C Stretching: Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region.
-
C-F Stretching: A strong, characteristic absorption band is expected in the 1200-1300 cm⁻¹ region.
-
C-Br Stretching: A weaker absorption is typically found in the 500-650 cm⁻¹ region.
Mass Spectrometry (MS)
MS provides the molecular weight and elemental composition information.
-
Molecular Ion Peak: The most critical feature for this compound is the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion (M⁺ and M+2), which for the free base are observed at m/z 189 and 191.[13][14] This distinctive pattern is a definitive confirmation of the presence of one bromine atom.
Handling, Safety, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount.
-
Hazard Identification: The free aniline is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[8] The hydrobromide salt is more hazardous and is classified as causing severe skin burns and eye damage.[9]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[15]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols.[15] Use proper glove removal technique to prevent skin contact.[15]
-
Storage: Store in a cool, dry, and well-ventilated place.[15] Keep the container tightly closed and store under an inert gas, as the compound can be air-sensitive.[12][16] It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[16]
-
Accidental Release: In case of a spill, use personal protective equipment, avoid dust formation, and evacuate the area.[15] Pick up the material without creating dust and place it in a suitable, closed container for disposal.[15]
Applications in Research and Drug Development
The true value of 4-Bromo-2-fluoroaniline hydrobromide lies in its role as a versatile synthetic intermediate.
-
Scaffold for Medicinal Chemistry: The aniline core is a common motif in many biologically active molecules. The fluorine atom can improve metabolic stability and binding affinity, while the bromine atom provides a reactive site for further molecular elaboration.[2]
-
Cross-Coupling Reactions: The C-Br bond is readily functionalized using palladium-catalyzed cross-coupling reactions. This allows for the efficient introduction of a wide range of substituents (alkyl, aryl, vinyl, etc.), enabling the rapid generation of diverse chemical libraries for high-throughput screening.[5]
-
Precursor for Bioactive Molecules: This compound is a known intermediate in the synthesis of various pharmaceutical and agricultural chemicals.[1] Its derivatives have been explored as potential antiviral agents and tyrosine kinase inhibitors for cancer therapy.[2]
By providing this stable, reactive, and strategically functionalized building block, 4-Bromo-2-fluoroaniline hydrobromide continues to be an indispensable tool for scientists working to develop the next generation of therapeutics and advanced materials.
References
-
4-Bromo-2-fluoroaniline | C6H5BrFN | CID 123050 . PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis of 4-bromo-2-fluoroaniline . PrepChem.com. [Link]
- CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
-
4-Bromo-2-fluoroaniline (98%) . Amerigo Scientific. [Link]
- US5053542A - Catalytic bromination of 2-fluoroaniline.
-
From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- CN102993022A - Preparation method of bromoaniline.
-
4-Bromo-2-fluoroaniline hydrobromide | C6H6Br2FN | CID 2756971 . PubChem, National Center for Biotechnology Information. [Link]
-
(PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline . ResearchGate. (2024-09-10). [Link]
Sources
- 1. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. scbt.com [scbt.com]
- 8. 4-Bromo-2-fluoroaniline | C6H5BrFN | CID 123050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Bromo-2-fluoroaniline hydrobromide | C6H6Br2FN | CID 2756971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Bromo-2-fluoroaniline (98%) - Amerigo Scientific [amerigoscientific.com]
- 11. 4-Bromo-2-fluoroaniline, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. 4-Bromo-2-fluoroaniline | 367-24-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 14. 4-Bromo-2-fluoroaniline(367-24-8) 1H NMR [m.chemicalbook.com]
- 15. 4-Bromo-2-fluoroaniline - Safety Data Sheet [chemicalbook.com]
- 16. 4-Bromo-2-fluoroaniline | 367-24-8 [chemicalbook.com]
